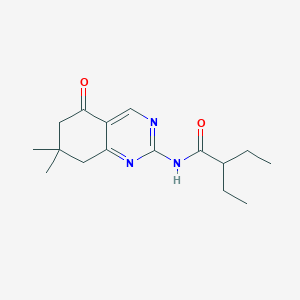

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-ethylbutanamide

Description

N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-ethylbutanamide is a tetrahydroquinazolinone derivative characterized by a bicyclic core (5,6,7,8-tetrahydroquinazolin-5-one) substituted with a 2-ethylbutanamide group at position 2. This compound belongs to a class of molecules investigated for their biological and catalytic applications, particularly as enzyme inhibitors or intermediates in organic synthesis. Its synthesis typically involves coupling reactions between the tetrahydroquinazolinone scaffold and acylating agents .

Properties

IUPAC Name |

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-5-10(6-2)14(21)19-15-17-9-11-12(18-15)7-16(3,4)8-13(11)20/h9-10H,5-8H2,1-4H3,(H,17,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWBKPUKWPREOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-ethylbutanamide typically involves the condensation of appropriate amines with quinazolinone derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-ethylbutanamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-ethylbutanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-ethylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The tetrahydroquinazolinone core is a common motif in medicinal and synthetic chemistry. Key analogs differ in substituents at position 2, which influence physicochemical and biological properties.

Table 1: Substituent Comparison of Selected Analogs

| Compound Name | Substituent at Position 2 | Key Structural Features |

|---|---|---|

| N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-ethylbutanamide | 2-ethylbutanamide | Branched alkylamide |

| 4-((7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)-N-(4-nitrophenyl)benzenesulfonamide (Compound 11) | Sulfonamide-linked 4-nitrophenyl group | Aromatic sulfonamide with electron-withdrawing NO₂ |

| N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methylbutanamide | 3-methylbutanamide | Shorter branched alkylamide |

| 2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide | Chloroacetamide | Electrophilic chloroacetamide |

| Ethyl (E)-N-(3-cyano-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-yl)formimidate (ii-a) | Formimidate-cyano-chromene | Chromene ring with cyano and fluorophenyl groups |

Key Observations :

- Alkylamide vs.

- Electrophilic Substituents : The chloroacetamide analog () may display higher reactivity or toxicity due to its electrophilic chlorine atom, unlike the inert alkylamide in the target compound .

- Chromene Derivatives: Compounds like ii-a () replace the tetrahydroquinazolinone core with a chromene ring, altering planarity and π-π stacking interactions critical for biological activity .

Table 2: Carbonic Anhydrase Inhibition Data (IC₅₀, nM)

Key Observations :

Key Observations :

- Catalytic Efficiency: Chromene derivatives () achieve higher yields (75–92%) via nanocatalysis under solvent-free conditions, contrasting with the lower yields (25–30%) of sulfonamide analogs requiring multi-step coupling .

- Target Compound Synthesis : While exact yields are unreported, similar amide couplings (e.g., 3-methylbutanamide, ) typically proceed in 40–60% yields under standard acyl chloride conditions .

Physicochemical Properties

Substituents critically influence solubility, melting points, and crystallinity.

Table 4: Physicochemical Data

Key Observations :

- Melting Points : Sulfonamide analogs (Compound 11) exhibit higher melting points (264–266°C) due to strong intermolecular hydrogen bonds, whereas alkylamide derivatives likely have lower thermal stability .

Biological Activity

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-ethylbutanamide is a compound that belongs to the class of quinazolinone derivatives. This class is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H21N3O2

- Molecular Weight : 275.35 g/mol

- CAS Number : [not provided in the results]

The compound features a unique structure that contributes to its biological properties. The dimethyl and ketone groups are significant for its interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit anticancer properties. For instance, a study demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specifically, compounds containing the quinazolinone core have shown promise against leukemia and solid tumors by targeting specific signaling pathways involved in cell growth and survival .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It can interact with enzymes crucial for metabolic processes or disease progression. Its mechanism often involves binding to the active site of enzymes, thereby altering their activity and affecting downstream biological pathways .

Case Studies

- Study on Antitumor Activity :

-

Enzyme Interaction Study :

- Objective : To evaluate the inhibitory effects on specific enzymes.

- Method : Enzyme assays were conducted to determine IC50 values.

- Results : The compound demonstrated effective inhibition of enzyme activity at micromolar concentrations, indicating potential therapeutic applications in metabolic disorders .

The compound's mechanism involves:

- Binding Affinity : It forms hydrogen bonds and hydrophobic interactions with target enzymes or receptors.

- Inhibition of Signaling Pathways : By inhibiting specific enzymes involved in proliferative signaling pathways (e.g., PI3K/Akt), it can lead to reduced cell growth and increased apoptosis in cancer cells.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer activity; enzyme inhibition |

| N-(5-Oxoquinazolin)-2-acetamide | Structure | Moderate anticancer activity; less potent than the former |

| N-(7-methylquinazolin)-3-propionamide | Structure | Lower enzyme inhibition; higher IC50 values |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.